1-(5-Chloropyridin-3-yl)-1,4-diazepane
Description
Significance of Seven-Membered Nitrogen Heterocycles in Drug Discovery
Seven-membered nitrogen-containing heterocyclic rings, such as diazepines, are integral to the development of numerous therapeutic agents. Their larger ring size compared to more common five- or six-membered rings provides a greater degree of conformational flexibility, which can be crucial for optimizing binding to the complex three-dimensional surfaces of biological targets like enzymes and receptors. This structural feature allows for the exploration of a wider range of chemical space and the potential for enhanced selectivity and potency. The presence of two nitrogen atoms offers multiple points for chemical modification and hydrogen bonding, further contributing to their utility in drug design.
Overview of 1,4-Diazepane Derivatives as Privileged Structures in Medicinal Chemistry
The 1,4-diazepane scaffold is widely recognized as a "privileged structure" in medicinal chemistry. scispace.com This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the discovery of new drugs. The clinical success of benzodiazepines, which feature a fused benzene (B151609) and 1,4-diazepine ring, firmly established the therapeutic potential of this heterocyclic system. researchgate.net
Derivatives of the 1,4-diazepane core have been shown to exhibit a broad spectrum of biological activities, demonstrating their versatility and importance in drug discovery. semanticscholar.orgdntb.gov.ua
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antipsychotic | Central Nervous System Disorders | semanticscholar.org |
| Anxiolytic | Central Nervous System Disorders | semanticscholar.org |
| Anticonvulsant | Neurological Disorders | semanticscholar.org |
| Anticancer | Oncology | derpharmachemica.com |
| Antimicrobial | Infectious Diseases | dntb.gov.ua |
| Sigma Receptor Ligands | Neurodegenerative Disorders | nih.gov |
Contextualizing 1-(5-Chloropyridin-3-yl)-1,4-diazepane within the Broader Diazepane Chemical Space
The compound this compound represents a specific iteration within the vast chemical space of diazepane derivatives. Its structure is characterized by the attachment of a 5-chloropyridin-3-yl group to one of the nitrogen atoms of the 1,4-diazepane ring. This particular substitution pattern is of significant interest to medicinal chemists for several reasons.
The pyridine (B92270) ring is a common bioisostere for a phenyl ring and is a key component in many approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties. nih.gov The position of the nitrogen atom and substituents on the pyridine ring can significantly influence the compound's biological activity and pharmacokinetic profile. nih.gov
Specifically, the 3-pyridyl substitution pattern has been explored in the context of nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. researchgate.net Research into related compounds, such as 1-(pyridin-3-yl)-1,4-diazepane derivatives, has shown that this scaffold can produce potent and selective ligands for these receptors, which are implicated in cognitive function and depression. researchgate.net
The presence of a chlorine atom at the 5-position of the pyridine ring is also a critical feature. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The specific placement of the chloro group on the pyridine ring can fine-tune the electronic properties of the ring system, potentially enhancing its interaction with a biological target. chemisgroup.us
Structure
3D Structure
Properties
CAS No. |
223796-90-5 |
|---|---|
Molecular Formula |
C10H14ClN3 |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(5-chloropyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14ClN3/c11-9-6-10(8-13-7-9)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2 |
InChI Key |
LYMBELAAKZROPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 1 5 Chloropyridin 3 Yl 1,4 Diazepane and Analogues
Methodologies for 1,4-Diazepane Scaffold Construction
The 1,4-diazepane ring is a privileged seven-membered heterocyclic scaffold present in numerous biologically active compounds. Its synthesis has been the focus of extensive research, leading to a variety of robust and versatile methods for its construction.
Preparation of Boc-Protected Diazepane Scaffold
The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups. For the 1,4-diazepane scaffold, the tert-butyloxycarbonyl (Boc) group is commonly employed to protect one of the nitrogen atoms. This allows for controlled, stepwise functionalization of the diazepine (B8756704) ring.
The preparation of the Boc-protected 1,4-diazepane scaffold, specifically tert-butyl 1,4-diazepane-1-carboxylate, is a critical initial step in the synthesis of many derivatives. The reaction typically involves treating the parent 1,4-diazepane (homopiperazine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction selectively installs the Boc group on one of the secondary amine nitrogens, yielding the mono-protected scaffold, which is a versatile intermediate for further elaboration beilstein-journals.orgmdpi.comresearchgate.net. The protection strategy is crucial for syntheses requiring differentiation between the two nitrogen atoms of the diazepine ring beilstein-journals.org.
A practical, large-scale synthesis for a chiral version, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, highlighting the industrial relevance of this scaffold beilstein-journals.org. The process starts from commercially available (S)-(+)-2-amino-1-propanol and proceeds through several steps, including nosyl protection and subsequent deprotection, to achieve the final Boc-protected chiral intermediate with high enantiomeric purity beilstein-journals.org.
Table 1: Reagents for Boc-Protection of 1,4-Diazepane
| Starting Material | Protecting Reagent | Product |
|---|---|---|
| 1,4-Diazepane | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl 1,4-diazepane-1-carboxylate |
Cyclization Reactions for Diazepane Scaffold Generation
A variety of cyclization strategies have been developed to construct the 1,4-diazepane ring system from acyclic precursors. These methods offer access to a wide range of substituted diazepanes.
Intramolecular Cyclization : One prominent method is the intramolecular cyclization of a suitably functionalized diamino precursor. For instance, the Fukuyama-Mitsunobu cyclization has been successfully employed to construct the chiral 1,4-diazepane ring by forming a C-N bond within a N-nosyl diamino alcohol intermediate mdpi.comnih.gov.
Domino Reactions : Domino or cascade reactions provide an efficient route to the diazepine core in a single step from simple starting materials. A novel approach involves a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides under transition metal-free conditions to yield monocyclic 1,4-diazepinones researchgate.net. Another elegant domino process utilizes the in situ generation of an aza-Nazarov reagent from 1,2-diamines, which then undergoes an intramolecular aza-Michael reaction to form the 1,4-diazepane ring wikipedia.org.
Cycloaddition Reactions : [5+2] cycloaddition reactions represent a powerful tool for constructing seven-membered rings. A catalytic multicomponent [5+2] cycloaddition involving rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles has been reported to form biologically active 1,4-diazepine compounds rsc.org.
Condensation Reactions : The condensation of diamines with dicarbonyl compounds or their equivalents is a classical yet effective method. An efficient procedure for synthesizing 1,4-diazepine derivatives involves the reaction of ketimine intermediates with aldehydes, catalyzed by Keggin-type heteropolyacids, which act as strong Brønsted acids researchgate.netfluorochem.co.uk.
Table 2: Overview of Cyclization Strategies for 1,4-Diazepane Synthesis
| Cyclization Strategy | Key Precursors | Catalyst/Conditions | Reference |
|---|---|---|---|
| Intramolecular Fukuyama-Mitsunobu | N-nosyl diamino alcohol | Mitsunobu reagents | mdpi.comnih.gov |
| Domino aza-Michael/SN2 | 1-Azadienes, α-halogenoacetamides | Transition metal-free | researchgate.net |
| [5+2] Cycloaddition | Pyridines, 1-sulfonyl-1,2,3-triazoles | Rhodium catalyst | rsc.org |
| Heteropolyacid-catalyzed Condensation | Ketimine intermediates, aldehydes | Keggin-type heteropolyacids | researchgate.netfluorochem.co.uk |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of enantioenriched chiral diazepanes is of significant interest due to the stereospecific nature of many biological interactions. Several stereoselective approaches have been established.
One of the most important reactions to prepare chiral amines, asymmetric reductive amination, has been adapted for the synthesis of chiral 1,4-diazepanes mdpi.com. This can be achieved enzymatically, where imine reductases (IREDs) are used to reduce a cyclic imine precursor with high enantioselectivity. The use of enantiocomplementary IREDs allows for the selective synthesis of either the (R)- or (S)-enantiomer of the final product mdpi.com.
Another powerful strategy involves starting from a chiral pool material. For example, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate begins with commercially available (S)- or (R)-2-aminopropan-1-ol. The chirality is maintained throughout the synthetic sequence, which features an intramolecular Fukuyama-Mitsunobu cyclization as the key ring-forming step nih.gov. The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, also represents a robust method for controlling stereochemistry during the addition of nucleophiles, a strategy that has been applied to the synthesis of other bicyclic alkaloids and can be adapted for chiral diazepine synthesis.
Introduction and Modification of the Pyridine (B92270) Moiety
Once the 1,4-diazepane scaffold is constructed, the next critical phase is the introduction of the desired pyridine moiety. For the target compound, this involves forming a bond between a nitrogen atom of the diazepine ring and the C-3 position of a 5-chloropyridine ring.
Amide Coupling of Diazepane Scaffold with Chloropyridine Derivatives
The formation of an amide bond between the diazepine scaffold and a chloropyridine derivative, such as 5-chloronicotinic acid, is a standard and reliable method. This approach involves activating the carboxylic acid group of the pyridine derivative to make it more susceptible to nucleophilic attack by the secondary amine of the diazepine.
The general procedure involves the reaction of an activated carboxylic acid with the amine wikipedia.org. Common activating agents include thionyl chloride (to form an acid chloride) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole). The resulting activated species readily reacts with the Boc-protected 1,4-diazepane to form the corresponding amide.
Alternatively, modern cross-coupling reactions provide a powerful method for C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can directly link an amine with an aryl halide rsc.org. In this context, the Boc-protected 1,4-diazepane could be coupled with a dihalopyridine, such as 3,5-dichloropyridine, under palladium catalysis. The reaction's scope has been extensively developed, allowing for the coupling of a wide variety of amines and aryl halides with high functional group tolerance beilstein-journals.orgmdpi.comrsc.orgfluorochem.co.uk. The choice of ligand on the palladium catalyst is often critical for achieving high yields nih.gov.
Reductive Amination to Introduce Pyridyl Substituents
Reductive amination is a highly versatile and widely used method for forming C-N single bonds. This reaction is ideal for introducing a pyridyl substituent via a methylene linker, as in 1-((5-chloropyridin-3-yl)methyl)-1,4-diazepane. The process involves two main stages: the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine.
In a typical procedure, the 1,4-diazepane (often mono-Boc-protected) is reacted with a pyridine aldehyde, such as 5-chloropyridine-3-carbaldehyde. This condensation forms an iminium ion intermediate, which is then reduced in situ. A variety of reducing agents can be employed, from classic hydride reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB), to catalytic hydrogenation. STAB is often preferred as it is a mild and selective reagent that can be used in one-pot procedures. The use of solid acid activators with sodium borohydride under solvent-free conditions has also been shown to be an effective and environmentally friendly approach. Catalytic methods using hydrogen gas and cobalt-based composites have also been developed for the reductive amination of aromatic aldehydes. The existence of commercially available compounds such as 1-((6-chloropyridin-3-yl)methyl)-4-methyl-1,4-diazepane confirms the utility of this synthetic route.
Table 3: Methods for Attaching the Pyridine Moiety
| Method | Pyridine Precursor | Diazepane Reactant | Key Reagents/Catalysts | Resulting Linkage |
|---|---|---|---|---|
| Amide Coupling | 5-Chloronicotinic acid | Boc-1,4-diazepane | EDC, HOBt | Amide (C=O) |
| Buchwald-Hartwig Amination | 3,5-Dichloropyridine | Boc-1,4-diazepane | Pd catalyst, phosphine ligand, base | Direct N-Aryl bond |
| Reductive Amination | 5-Chloropyridine-3-carbaldehyde | Boc-1,4-diazepane | NaBH(OAc)₃ or NaBH₄ | Methylene (-CH₂-) |
Halogenation and Other Aromatic Substitutions on the Pyridine Ring
The pyridine ring of 1-(5-Chloropyridin-3-yl)-1,4-diazepane is susceptible to electrophilic aromatic substitution, although the presence of the nitrogen atom and the chloro substituent influences the regioselectivity and reactivity of such transformations. Due to the electron-withdrawing nature of the pyridine nitrogen, electrophilic substitution is generally more challenging compared to benzene (B151609). However, the amino group at the 3-position (after formation of the diazepine ring) can direct incoming electrophiles.
Halogenation, a key transformation, can be achieved using various reagents. For instance, bromination of 3-aminopyridine derivatives can be carried out using bromine in a suitable solvent. The conditions for such reactions, including temperature and the presence of a catalyst, are crucial to control the regioselectivity and avoid side reactions.
Other electrophilic aromatic substitution reactions, such as nitration and sulfonation, can also be envisioned on the pyridine ring. Nitration is typically performed using a mixture of nitric acid and sulfuric acid, while sulfonation can be achieved with fuming sulfuric acid. The position of substitution will be directed by the existing substituents on the pyridine ring. It is important to note that the diazepane moiety may require protection prior to subjecting the molecule to harsh reaction conditions often associated with electrophilic aromatic substitutions.
Derivatization at the Diazepane Nitrogen Atoms
The two nitrogen atoms within the 1,4-diazepane ring provide opportunities for further functionalization, allowing for the synthesis of a diverse range of analogues with potentially altered biological activities.
Strategies for Multi-substituted Diazepanes
The synthesis of multi-substituted diazepanes can be achieved through various strategies. One common approach involves the sequential N-alkylation or N-acylation of the diazepane nitrogens. The differential reactivity of the N1 and N4 positions can be exploited to achieve selective substitution. For instance, the N1 nitrogen, being directly attached to the electron-deficient pyridine ring, is generally less nucleophilic than the N4 nitrogen. This difference in reactivity can be utilized for the regioselective introduction of substituents.
Alternatively, protecting group strategies can be employed to selectively functionalize one nitrogen atom while the other is masked. Common nitrogen protecting groups, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), can be introduced and subsequently removed under specific conditions, allowing for the stepwise introduction of different functional groups at the N1 and N4 positions.
Introduction of Diverse Functional Groups via Substitution Reactions
A wide array of functional groups can be introduced at the diazepane nitrogen atoms through substitution reactions.
N-Alkylation: This can be achieved by reacting the diazepane with alkyl halides in the presence of a base. The choice of the alkylating agent and reaction conditions can influence the efficiency of the reaction. For example, the reaction of N-alkyl-4-piperidones with alkyl bromides can lead to the corresponding N-alkylated products. researchgate.net
N-Acylation: Acyl groups can be introduced by reacting the diazepane with acyl chlorides or acid anhydrides. This reaction is often carried out in the presence of a base to neutralize the acid generated. N-acylation is a widely used reaction in combinatorial chemistry to generate libraries of compounds. arkat-usa.org
Reductive Amination: This powerful method allows for the introduction of a variety of alkyl groups at the nitrogen atoms. The reaction involves the condensation of the diazepine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride or sodium cyanoborohydride. organicreactions.orgjocpr.com This one-pot procedure is highly efficient and tolerates a wide range of functional groups. jocpr.com
Below is a table summarizing various substitution reactions for the derivatization of the diazepane nitrogen atoms.
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | Alkyl |
| N-Acylation | Acyl chloride or Anhydride, Base | Acyl |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Substituted Alkyl |
Advanced Synthetic Methodologies and Optimization
The development of efficient and optimized synthetic routes to this compound and its analogues is crucial for their further investigation and potential applications.
Catalytic Approaches in Diazepane Synthesis
Modern synthetic chemistry has seen a surge in the use of catalytic methods for the construction of heterocyclic systems, and the synthesis of diazepanes is no exception. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the formation of the C-N bond between the pyridine ring and the diazepane moiety.
The Buchwald-Hartwig amination is a prominent example of such a reaction. wikipedia.org This palladium-catalyzed coupling of an amine (the 1,4-diazepane) with an aryl halide (3-amino-5-chloropyridine) provides a direct and efficient route to the desired product. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. mdpi.com The choice of ligand is critical for the success of the reaction and can influence the reaction rate and yield. bristol.ac.uk
The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the N-aryl diazepane and regenerate the catalyst. wikipedia.org
Optimization of Reaction Pathways and Experimental Conditions
The optimization of reaction pathways and experimental conditions is essential to maximize the yield and purity of the desired product while minimizing side reactions and waste. For the synthesis of this compound, several parameters can be optimized.
In the context of the Buchwald-Hartwig amination, key variables to consider for optimization include:
Catalyst and Ligand: Screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, Xantphos) can significantly impact the reaction outcome. researchgate.net
Base: The choice of base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) is crucial and can affect both the rate and efficiency of the coupling. researchgate.net
Solvent: The reaction is typically carried out in an aprotic solvent such as toluene, dioxane, or THF.
Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion without decomposition of the product.
For reductive amination reactions used in the derivatization of the diazepane nitrogens, optimization may involve screening different reducing agents, solvents, and reaction temperatures to achieve the desired selectivity and yield. researchgate.netpurdue.edu
A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal conditions. bristol.ac.uk
High-Throughput Synthesis for Library Generation
High-throughput synthesis methodologies are instrumental in the rapid generation of chemical libraries for drug discovery and development. For derivatives of this compound, these strategies enable the systematic modification of the core scaffold to explore structure-activity relationships (SAR). Automated and parallel synthesis techniques are often employed to produce a large number of analogues efficiently.
One common approach involves the parallel acylation or alkylation of the diazepane ring. Starting with a common intermediate, such as this compound, a diverse library of compounds can be generated by reacting it with a variety of acylating or alkylating agents in a multi-well plate format. This allows for the introduction of a wide range of functional groups at the N-4 position of the diazepane ring.
Another strategy focuses on modifying the pyridine moiety. For instance, a library of analogues can be synthesized by starting with 3-amino-5-chloropyridine and reacting it with a series of protected bis(2-chloroethyl)amines, followed by deprotection and subsequent functionalization. This approach allows for the introduction of diversity at both the diazepane and pyridine rings.
The table below summarizes a representative high-throughput synthesis approach for generating a library of this compound analogues.
| Reaction Step | Reactants | Reagents and Conditions | Generated Diversity |
| 1. Buchwald-Hartwig Amination | 3,5-dichloropyridine, tert-butyl 1,4-diazepane-1-carboxylate | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C | Formation of the core scaffold |
| 2. Deprotection | 1-(5-chloropyridin-3-yl)-4-(tert-butoxycarbonyl)-1,4-diazepane | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | Unveiling the secondary amine for further functionalization |
| 3. Parallel Acylation | This compound | A library of carboxylic acids, HATU, DIPEA, DMF | Introduction of diverse amide functionalities at the N-4 position |
| 4. Parallel Sulfonylation | This compound | A library of sulfonyl chlorides, Triethylamine, DCM | Introduction of diverse sulfonamide functionalities at the N-4 position |
These high-throughput methods, coupled with efficient purification and characterization techniques, are crucial for accelerating the discovery of novel compounds with desired biological activities.
Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is primarily dictated by the functionalities present in its structure: the diazepane ring and the halogenated pyridine moiety. These sites allow for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
Oxidation and Reduction Reactions of Diazepane Derivatives
The diazepane ring in derivatives of this compound can undergo both oxidation and reduction reactions, although the latter is more commonly explored for related heterocyclic systems.
Oxidation: The nitrogen atoms of the diazepane ring can be oxidized to form N-oxides. This transformation can alter the electronic properties and biological activity of the molecule. Common oxidizing agents for such transformations include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction reactions involving the diazepine nucleus are less common for fully saturated systems like 1,4-diazepane. However, in related unsaturated diazepine derivatives, such as benzodiazepines, the reduction of imine or enamine functionalities is a key transformation. For instance, the C=N double bond in some benzodiazepines can be selectively reduced using reagents like sodium borohydride or through catalytic hydrogenation. nih.gov This type of reaction is relevant when considering the synthesis of saturated diazepanes from unsaturated precursors.
The table below outlines potential oxidation and reduction reactions for diazepane derivatives.
| Reaction Type | Substrate | Reagents and Conditions | Product |
| Oxidation | This compound | m-CPBA, DCM | This compound-1,4-dioxide |
| Reduction of Precursor | 1-(5-chloropyridin-3-yl)-2,3-dihydro-1H-1,4-diazepine | H₂, Pd/C, MeOH | This compound |
Nucleophilic Substitution Patterns on the Halogenated Pyridine Moiety
The chlorine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at positions 2, 4, and 6. In this specific compound, the chlorine is at the 5-position. While less activated than the 2- and 4-positions, substitution can still occur under appropriate conditions, especially with strong nucleophiles.
Common nucleophiles used in these reactions include amines, alkoxides, and thiols. The reaction conditions typically involve elevated temperatures and sometimes the use of a catalyst, such as a palladium complex for cross-coupling reactions. These substitutions are valuable for introducing a wide range of functional groups onto the pyridine ring, thereby modifying the compound's properties. nbinno.com
The regioselectivity of these reactions is a key consideration. For a 3,5-disubstituted pyridine like the one in the title compound, the position of nucleophilic attack can be influenced by the electronic nature of the existing substituents.
The table below provides examples of potential nucleophilic substitution reactions on the halogenated pyridine moiety.
| Nucleophile | Reaction Type | Reagents and Conditions | Product |
| Ammonia | Amination | NaNH₂, liquid NH₃ | 1-(5-aminopyridin-3-yl)-1,4-diazepane |
| Sodium methoxide | Methoxylation | NaOMe, MeOH, high temperature | 1-(5-methoxypyridin-3-yl)-1,4-diazepane |
| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 1-(5-phenylpyridin-3-yl)-1,4-diazepane |
| Morpholine | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 1-(5-(morpholin-4-yl)pyridin-3-yl)-1,4-diazepane |
These transformations highlight the versatility of the this compound scaffold for the synthesis of a diverse range of derivatives.
Computational and Biophysical Methodologies in the Characterization of 1 5 Chloropyridin 3 Yl 1,4 Diazepane
In Silico Approaches for Compound Design and Optimization
Computational techniques are at the forefront of modern drug design, offering predictive power that guides the synthesis and evaluation of new chemical entities. For 1-(5-Chloropyridin-3-yl)-1,4-diazepane, these methods can forecast its interaction with biological targets, its conformational stability, and the structural modifications that could lead to improved activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking simulations are employed to predict its binding mode and affinity for a specific protein target. This process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that approximates the binding energy. nih.gov
A hypothetical representation of such docking results is presented in Table 1.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | ASP 145 | 2.8 |
| Hydrogen Bond | GLU 98 | 3.1 |
| Hydrophobic Interaction | LEU 142 | 3.5 |
| Halogen Bond | TYR 45 | 3.2 |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding conformation and provide insights into the conformational changes that may occur upon ligand binding. mdpi.com
For the this compound-protein complex, an MD simulation would be initiated from the best-docked pose. The trajectory of the simulation, typically on the nanosecond to microsecond timescale, would be analyzed to monitor key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of individual residues. A stable binding is generally indicated by a low and converging RMSD value for the ligand. mdpi.com
These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions and provide a more accurate estimation of the binding free energy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. nih.govnih.gov
In the case of this compound, a QSAR study would involve compiling a dataset of structurally related diazepane derivatives with their corresponding biological activities. A wide array of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be employed to build a predictive model. preprints.org The resulting QSAR model could indicate, for example, that electronegative substituents on the pyridine (B92270) ring and a certain degree of flexibility in the diazepane ring are favorable for activity.
Advanced Computational Chemistry for Mechanistic Insights
Beyond predicting binding and activity, computational chemistry provides powerful tools to investigate the fundamental chemical processes at the atomic level, offering a deeper understanding of reaction mechanisms.
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to model the electronic structure of molecules and elucidate the mechanisms of chemical reactions. These methods can be applied to understand the synthesis of this compound or its metabolic fate.
For instance, density functional theory (DFT) calculations could be employed to map the potential energy surface of a key synthetic step, such as the reductive amination to form the diazepane ring. nih.gov This would involve identifying the structures of reactants, intermediates, transition states, and products, and calculating their relative energies. The activation energy barrier derived from the energy of the transition state would provide insight into the reaction kinetics.
A hypothetical summary of such a calculation is provided in Table 2.
Table 2: Hypothetical Quantum Chemical Calculation Results for a Key Synthetic Step of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | -5.2 |
| Transition State 2 | +18.9 |
| Product | -15.7 |
Chemical reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and energetics. Solvation models are computational methods used to account for the effects of the solvent in theoretical calculations. These models can be either explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuous medium with a given dielectric constant.
In the study of this compound's synthesis or metabolism, incorporating a solvation model into quantum chemical calculations is crucial for obtaining accurate results. The choice of solvent can influence the stability of charged intermediates and transition states, thereby altering the reaction pathway and rate. For example, a polar solvent might preferentially stabilize a polar transition state, accelerating the reaction compared to a nonpolar solvent.
Machine Learning Applications in Reaction Regioselectivity Prediction
The synthesis of substituted pyridines, such as this compound, often presents challenges in controlling the regioselectivity of reactions. Predicting the preferred position of a chemical reaction on a molecule is a critical aspect of synthetic chemistry, influencing yield and purity. researchgate.netchemrxiv.org Machine learning (ML) has emerged as a powerful tool to predict the regioselectivity of chemical reactions with high accuracy, thereby streamlining the synthetic process and reducing the need for extensive empirical screening. researchgate.netnih.gov
Several ML models have been developed that can be applied to predict the regioselectivity in the synthesis of compounds like this compound. These models often combine machine-learned reaction representations with quantum mechanical descriptors to achieve high predictive power. nih.gov For instance, graph neural networks (GNNs) can be trained on large datasets of chemical reactions to learn the underlying patterns that govern regioselectivity. nih.gov By representing molecules as graphs, these models can capture intricate structural and electronic features that influence the outcome of a reaction.
| Machine Learning Model | Input Features | Predicted Outcome | Potential Application in Synthesis |
| Regio-MPNN | Chemical descriptors, Message Passing Neural Network | Major product in metal-catalyzed cross-coupling reactions | Optimizing conditions for coupling reactions involving the pyridine ring. |
| QM-GNN | Quantum mechanical descriptors, Graph Neural Network | Regioselectivity in substitution reactions | Predicting the outcome of electrophilic aromatic substitution on the pyridine ring. nih.gov |
| Support Vector Machine (SVM) | Molecular fingerprints, physicochemical properties | Regioselectivity in C-H activation | Guiding the selective functionalization of C-H bonds on the pyridine or diazepane rings. nih.gov |
Biophysical Techniques for Receptor Binding and Functional Assays
Understanding how a ligand interacts with its biological target is a cornerstone of pharmacology. A suite of biophysical techniques is employed to characterize the binding affinity, kinetics, and functional effects of compounds like this compound at their respective receptors.
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. creative-bioarray.com These assays utilize a radioactively labeled ligand (radioligand) that binds to the target receptor. oncodesign-services.com By measuring the displacement of the radioligand by an unlabeled test compound, such as this compound, the binding affinity of the test compound can be determined. nih.gov
There are two primary types of radioligand binding assays:
Saturation assays: These experiments involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. creative-bioarray.comnih.gov
Competition assays: In these assays, a fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
For this compound, radioligand binding studies would be crucial in determining its affinity for various receptor subtypes, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or sigma receptors. nih.govnih.gov This information is vital for understanding its potency and selectivity.
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study biomolecular interactions in real-time. aragen.comnih.gov SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein is immobilized. sci-hub.box When a ligand, such as this compound, is flowed over the sensor surface and binds to the immobilized protein, the change in mass at the surface alters the refractive index, which is detected as a response. aragen.com
The data generated from an SPR experiment, known as a sensorgram, provides a wealth of information about the binding interaction, including:
Association rate constant (ka): The rate at which the ligand binds to the protein.
Dissociation rate constant (kd): The rate at which the ligand dissociates from the protein.
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as the ratio of kd to ka.
SPR analysis of analogs of 1-(pyridin-3-yl)-1,4-diazepane has been used to investigate their binding to acetylcholine-binding proteins (AChBPs), which serve as structural surrogates for nAChRs. nih.gov Such studies provide valuable insights into the kinetics of the ligand-receptor interaction, complementing the equilibrium data obtained from radioligand binding assays.
| SPR Parameter | Description | Information Gained for this compound |
| Association Rate (ka) | The rate of the "on" reaction, where the ligand binds to the target. | How quickly the compound binds to its receptor. |
| Dissociation Rate (kd) | The rate of the "off" reaction, where the ligand-target complex dissociates. | How long the compound remains bound to its receptor. |
| Equilibrium Dissociation Constant (KD) | The ratio of kd/ka, indicating the strength of the binding affinity. | The overall strength of the interaction between the compound and its receptor. |
X-ray crystallography is an indispensable technique for visualizing the three-dimensional structure of a ligand-protein complex at atomic resolution. When a ligand is successfully co-crystallized with its protein target, the resulting structure provides a detailed map of the binding site and the specific molecular interactions that mediate binding.
For compounds related to this compound, co-crystallography studies have been particularly informative. Crystal structures of acetylcholine-binding protein (AChBP) in complex with analogs such as 1-(pyridin-3-yl)-1,4-diazepane have been determined. rcsb.org These structures reveal the precise orientation of the ligand within the binding pocket and highlight key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. rcsb.org
While no co-crystal structures of this compound with the main protease (Mpro) of SARS-CoV-2 have been reported, the principles of co-crystallography would be the same. If this compound were to be investigated as a potential Mpro inhibitor, obtaining a co-crystal structure would be a critical step in understanding its mechanism of action and in guiding further structure-based drug design efforts.
Future Perspectives and Research Directions for 1 5 Chloropyridin 3 Yl 1,4 Diazepane
Expansion of Chemical Space and Scaffold Diversification for Enhanced Bioactivity
The future development of 1-(5-Chloropyridin-3-yl)-1,4-diazepane hinges on the strategic expansion of its chemical space to enhance biological activity and refine pharmacological properties. The existing scaffold offers multiple points for modification, allowing for the creation of a diverse library of analogues. Methodologies such as multicomponent reactions (MCRs) could accelerate the synthesis of diverse diazepine (B8756704) scaffolds. nih.govresearchgate.net
Key strategies for diversification include:
Modification of the 1,4-Diazepane Ring: Introducing substituents on the diazepine ring can modulate the compound's conformation and physicochemical properties. acs.org Alkylation, acylation, or arylation at the N-4 position can significantly influence potency and selectivity.
Bioisosteric Replacement of the Chloropyridine Moiety: The chloropyridine group is a critical pharmacophoric element, but it can be systematically replaced with other heterocyclic or aromatic systems to explore new interactions with target proteins and improve metabolic stability. spirochem.comnih.govufrj.br Bioisosteric replacement is a well-established strategy to modify a compound's properties while retaining its biological activity. nih.govresearchgate.net
Scaffold Hopping: This advanced approach involves replacing the central diazepine core with a completely different, novel scaffold while preserving the spatial arrangement of key binding features. researchgate.netnih.govpsu.edu This can lead to the discovery of new chemotypes with improved drug-like properties or novel intellectual property. niper.gov.in
| Modification Strategy | Target Moiety | Proposed Modifications | Rationale for Modification |
|---|---|---|---|
| Functional Group Modification | Chlorine on Pyridine (B92270) Ring | Replace with -F, -CF3, -CN, -OCH3 | Modulate electronic properties, metabolic stability, and target-binding interactions. |
| Bioisosteric Replacement | Pyridine Ring | Replace with Pyrimidine, Pyrazine, Thiophene, or Phenyl rings. | Explore alternative hydrogen bonding patterns and hydrophobic interactions; improve ADME properties. spirochem.comopenaccessjournals.com |
| Substitution on Diazepane | N-4 Position | Introduce small alkyl groups, benzyl (B1604629) groups, or acyl moieties. | Alter solubility, cell permeability, and target engagement. |
| Scaffold Hopping | 1,4-Diazepane Core | Replace with piperazine, homopiperazine, or constrained cyclic structures. | Discover novel chemical scaffolds with improved potency, selectivity, or pharmacokinetic profiles. niper.gov.in |
Exploration of Novel Therapeutic Indications Based on Mechanistic Insights
Future research should focus on screening the compound and its analogues against various target classes to uncover new therapeutic applications. Understanding the mechanism of action is crucial for guiding the exploration of these new indications. For example, if the compound shows activity at G-protein coupled receptors (GPCRs) or specific kinases, this would open up avenues for treating a host of diseases.
| Potential Therapeutic Area | Potential Biological Target Class | Rationale / Mechanistic Hypothesis |
|---|---|---|
| Neurological Disorders | GABA-A Receptors, Serotonin Receptors, Dopamine Receptors | The 1,4-diazepine scaffold is a classic pharmacophore for CNS-active drugs that modulate neurotransmitter systems. tsijournals.comchemisgroup.us |
| Oncology | Kinases, Bromodomains, Protein-Protein Interactions | Diazepine scaffolds have emerged as potent inhibitors of epigenetic targets like bromodomains and can be designed to disrupt protein-protein interactions critical for cancer cell survival. nih.gov |
| Infectious Diseases (e.g., Malaria) | Parasitic Enzymes (e.g., Plasmepsin, Falcipain) | Nitrogen-containing heterocycles are prevalent in antimalarial drug discovery. nih.gov A pyridyl diazepane hit compound has shown activity against P. falciparum. mesamalaria.org |
| Inflammatory Diseases | Human Tissue Kallikreins (KLKs), Cytokine Receptors | Substituted 1,4-diazepan-7-one derivatives have been identified as inhibitors of KLK7, a serine protease involved in skin inflammation. bohrium.com |
Development of Advanced Computational Models for Predictive Drug Discovery
Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel compounds before their synthesis. steeronresearch.com For this compound and its future analogues, developing robust computational models is a key research direction.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. frontiersin.orgnih.gov These methods can elucidate the relationship between the 3D structural properties of the molecules and their biological activity, providing a roadmap for designing more potent compounds. bohrium.comnih.govresearchgate.net
Furthermore, molecular docking simulations can predict the binding modes of these compounds within the active site of a potential target protein, offering insights into key interactions. bohrium.comnih.gov Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are also crucial for prioritizing which designed analogues to synthesize, thereby saving time and resources. mdpi.comgjpb.deresearchgate.netbhsai.org
| Computational Method | Application in Drug Discovery | Specific Goal for this compound Analogues |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D structure. | Identify key steric, electrostatic, and hydrophobic regions of the scaffold that are critical for bioactivity. frontiersin.orgnih.gov |
| Molecular Docking | Predicting ligand-protein binding modes and affinities. | Visualize how analogues bind to potential targets (e.g., kinases, GPCRs) and guide modifications to improve binding. bohrium.com |
| Pharmacophore Modeling | Identifying essential 3D features required for biological activity. | Create a 3D electronic and steric "map" for activity to guide virtual screening and scaffold hopping. nih.gov |
| Predictive ADMET Modeling | In silico prediction of pharmacokinetic and toxicity profiles. | Filter out compounds with predicted poor properties (e.g., low oral bioavailability, high toxicity) early in the design phase. gjpb.debhsai.org |
Synergistic Approaches in Medicinal Chemistry and Chemical Biology for Target Validation
A crucial aspect of future research is the definitive identification and validation of the biological targets of this compound and its active analogues. This requires a synergistic approach that integrates medicinal chemistry with chemical biology. ethz.chresearchgate.netacs.org While computational models can predict targets, experimental validation is essential.
One powerful strategy involves the design and synthesis of "chemical probes." nih.govrsc.orgresearchgate.net These probes are analogues of the active compound that have been modified to include a reporter tag (like biotin (B1667282) or a fluorescent dye) or a reactive group for covalent labeling. These tools can be used in cellular systems to isolate and identify the specific protein(s) that the compound binds to. ethz.ch This process of target deconvolution provides direct evidence of the mechanism of action and validates the computationally predicted targets. nih.gov The integration of chemical-genetic interaction screening can also help predict the biological processes perturbed by the compounds. plos.org This synergy creates a feedback loop where medicinal chemistry provides the tools (probes), and chemical biology provides the mechanistic insights that guide the next round of drug design. steeronresearch.comethz.ch
Q & A
Q. What are the optimal synthetic routes for 1-(5-Chloropyridin-3-yl)-1,4-diazepane, and how can reaction yields be improved?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For diazepane derivatives, nucleophilic substitution between 5-chloropyridine-3-amine and 1,4-diazepane precursors is common. Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 amine-to-diazepane ratio) can enhance yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity ≥95%. Parallel experiments with alternative catalysts (e.g., Pd/C or CuI) may address side reactions .
Q. How should researchers characterize the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies are critical. Prepare buffer solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C. Use HPLC with UV detection (λ = 254 nm) to monitor degradation products over 14 days. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard conditions. Differential scanning calorimetry (DSC) identifies phase transitions, while XRD confirms crystallinity retention .
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and FTIR. For diazepane derivatives, ¹H NMR signals at δ 3.2–3.8 ppm (diazepane ring protons) and δ 8.2–8.5 ppm (pyridyl protons) are diagnostic. Cross-validate HRMS with theoretical [M+H]+ values (C₁₀H₁₃ClN₄: 248.08 g/mol). FTIR peaks near 1580 cm⁻¹ confirm C-Cl stretching .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects. Software like Gaussian or ORCA integrates with cheminformatics platforms (e.g., RDKit) to screen potential reaction pathways. Validate predictions with small-scale exploratory experiments .
Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values) for this compound?
- Methodological Answer : Conduct meta-analysis of published datasets to identify confounding variables (e.g., cell line variability, assay protocols). Use factorial experimental design (e.g., 2^k factorial) to isolate factors like incubation time or solvent choice. Reproduce assays under standardized conditions (e.g., ATP-based viability assays in HEK293 cells) and apply ANOVA to quantify variance contributions. Cross-correlate with physicochemical properties (logP, pKa) using multivariate regression .
Q. How can AI-driven platforms optimize the design of diazepane derivatives for target-specific applications?
- Methodological Answer : Train generative adversarial networks (GANs) on structural databases (e.g., ChEMBL) to propose novel analogs with enhanced binding affinities. Use AutoML tools (e.g., TPOT) to automate QSAR model development. For target validation, integrate molecular docking (AutoDock Vina) with MD-based binding free energy calculations (MM-PBSA). High-throughput virtual screening (HTVS) prioritizes candidates for synthesis .
Q. What experimental and computational approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine CRISPR-Cas9 gene editing (knockout putative targets) with thermal proteome profiling (TPP) to identify engaged proteins. For computational validation, perform ensemble docking against predicted targets (e.g., GPCRs or kinases) using Schrödinger Suite. Pathway enrichment analysis (via STRING or KEGG) links hit targets to phenotypic outcomes. Cross-reference with transcriptomics (RNA-seq) to confirm downstream effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
